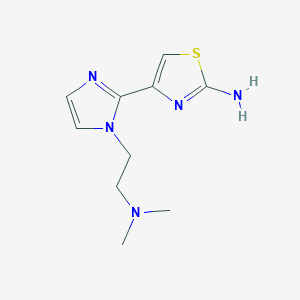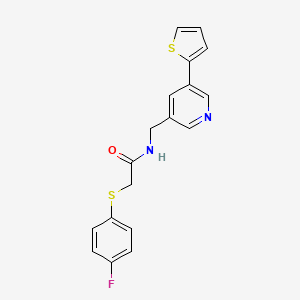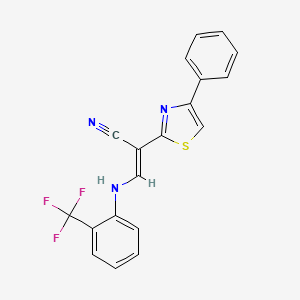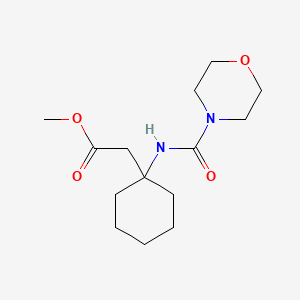
methyl 2-(1-(morpholine-4-carboxamido)cyclohexyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-(morpholine-4-carboxamido)cyclohexyl)acetate is a useful research compound. Its molecular formula is C14H24N2O4 and its molecular weight is 284.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Oxidation and Reaction Studies
Research on morpholine derivatives, similar to "Methyl {1-[(morpholin-4-ylcarbonyl)amino]cyclohexyl}acetate," often focuses on their chemical reactions and potential for creating complex molecules. For instance, the study of oxidation reactions of enamines, including morpholine derivatives, with metal oxidants provides insights into synthesizing various compounds, including ketones and enamines, demonstrating the versatility of morpholine in chemical synthesis (Corbani, Rindonek, & Scolastico, 1973).
Antioxidant and Enzymatic Inhibition
Another area of interest is the synthesis of novel compounds with biological activities. For example, the creation of Schiff base ligands incorporating amino acid derivatives, like "Methyl {1-[(morpholin-4-ylcarbonyl)amino]cyclohexyl}acetate," and their metal complexes showed selective xanthine oxidase inhibitory activities, indicating potential for therapeutic use in managing conditions like gout or hyperuricemia (Ikram et al., 2015).
Pharmaceutical Applications
The compound's derivatives have been explored for pharmaceutical applications, such as in the synthesis of potent muscarinic agonists. These studies contribute to developing new drugs targeting the muscarinic acetylcholine receptor, which is significant for treating various neurological disorders (Kumar, Sadashiva, & Rangappa, 2007).
Photophysical Characterization
Research into the photophysical properties of morpholine derivatives, such as studies on diazenyl-morpholine compounds, contributes to understanding the electronic structure and potential applications in materials science, including the development of organic dyes and fluorescent markers (Chin, Phipps, Fronczek, & Isovitsch, 2010).
特性
IUPAC Name |
methyl 2-[1-(morpholine-4-carbonylamino)cyclohexyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-19-12(17)11-14(5-3-2-4-6-14)15-13(18)16-7-9-20-10-8-16/h2-11H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWYMABMNRIYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCCCC1)NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
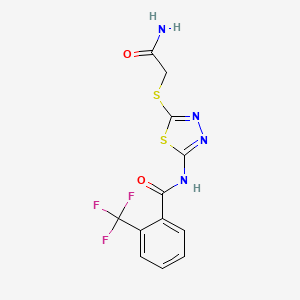


![1-(3-{[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethan-1-one](/img/structure/B2615495.png)
![[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2615497.png)
![(E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B2615498.png)
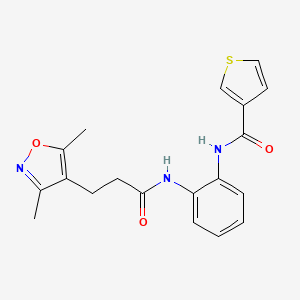
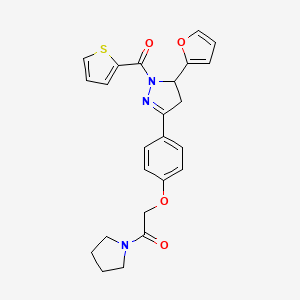
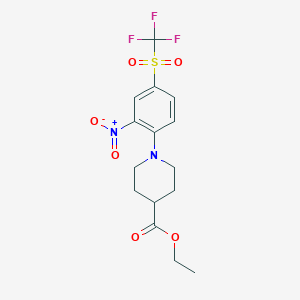
![4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2615507.png)
